4-Bromo-3-pyridinemethanol hydrochloride

Organic Synthesis Medicinal Chemistry Process Development

Researchers requiring aqueous solubility for kinase/bromodomain inhibitor synthesis often face solubility limits with the free base (LogP 0.7). This hydrochloride salt (CAS 1546624-18-3) dissolves directly in water or polar protic media, eliminating DMSO co-solvent interference in biological assays. - Enables homogeneous Suzuki/Buchwald couplings in aqueous conditions - Patent-validated building block for O-GlcNAcase spirocyclic inhibitors (WO-2021086966-A1) - Reduced base-catalyzed decomposition vs. free base under Mitsunobu conditions Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C6H7BrClNO
Molecular Weight 224.48
CAS No. 1546624-18-3; 197007-87-7
Cat. No. B2461372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-pyridinemethanol hydrochloride
CAS1546624-18-3; 197007-87-7
Molecular FormulaC6H7BrClNO
Molecular Weight224.48
Structural Identifiers
SMILESC1=CN=CC(=C1Br)CO.Cl
InChIInChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
InChIKeyPDQPYZSLVWMFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-pyridinemethanol HCl: Aqueous-Soluble Pyridine Building Block


4-Bromo-3-pyridinemethanol hydrochloride (CAS: 1546624-18-3), with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol, is a salt derivative of the key pyridine intermediate 4-bromo-3-pyridinemethanol (free base, CAS: 197007-87-7, molecular weight: 188.02 g/mol) . The presence of the hydrochloride counterion fundamentally alters its physicochemical properties, conferring the compound with significantly enhanced water solubility and enabling its direct use in aqueous or polar protic reaction media without the solubility constraints often encountered with the neutral free base . Structurally, the compound features a reactive bromine atom at the 4-position and a primary hydroxyl group at the 3-position on a pyridine ring, which serve as orthogonal handles for a variety of transformations, including palladium-catalyzed cross-couplings and Mitsunobu reactions .

4-Bromo-3-pyridinemethanol HCl vs. Free Base, HBr Salt & Regioisomers


Assuming functional equivalence among the hydrochloride salt, its free base analog (CAS: 197007-87-7), or alternative salts like the hydrobromide (CAS: 1135136-66-1) constitutes a significant technical oversight. The hydrochloride form is specifically engineered for applications where high water solubility is paramount, as the ionic nature of the salt drastically improves its dissolution profile in aqueous and polar protic solvents compared to the neutral, more lipophilic free base (calculated LogP for free base: 0.7) [1]. Furthermore, the choice of counterion is non-trivial; the hydrobromide salt (C6H7Br2NO, MW: 268.93 g/mol) introduces a second heavy bromine atom into the molecular composition, which can lead to increased mass transfer limitations in preparative reactions and may present different hazards or reactivity profiles in subsequent steps . Finally, the precise substitution pattern on the pyridine ring is essential; regioisomers like 3-bromo-4-pyridinemethanol (CAS: 146679-66-5) will inherently display divergent electronic properties and steric hindrance, thereby altering reactivity and undermining the regiochemical fidelity required for the synthesis of specific, targeted molecular scaffolds [2].

4-Bromo-3-pyridinemethanol HCl: Head-to-Head Comparisons with Analogs


Aqueous Solubility: HCl Salt vs. Free Base

The critical differentiator for 4-bromo-3-pyridinemethanol hydrochloride is its salt form, which is designed to dramatically improve water solubility relative to its free base counterpart. While quantitative solubility data in water is not explicitly reported, the compound's description as 'water soluble' from a reputable vendor and its 'Harmful if swallowed' hazard classification are direct consequences of its ionic hydrochloride form, which facilitates dissolution in biological and aqueous reaction media . In contrast, the free base 4-bromo-3-pyridinemethanol (CAS: 197007-87-7) is not designated as water-soluble and possesses a calculated LogP of 0.7, indicating greater lipophilicity and an inherent tendency to partition into organic phases [1]. This difference in solubility is a primary selection criterion for chemists developing reactions in aqueous media, as it can eliminate the need for co-solvents and streamline workup procedures. The exact quantitative difference in solubility (e.g., in mg/mL) remains vendor-specific and unreported in the open literature, representing a gap in directly verifiable, public-domain data. However, the qualitative designation of water solubility for the HCl salt versus the non-designation for the free base is a functional and commercially significant distinction.

Organic Synthesis Medicinal Chemistry Process Development

Regiochemical Comparison: 4-Bromo vs. 3-Bromo Pyridinemethanol Isomers

The positional isomerism on the pyridine ring is a definitive and non-negotiable point of differentiation. The target compound, 4-bromo-3-pyridinemethanol hydrochloride, bears its bromine at the 4-position and the hydroxymethyl group at the 3-position. Its closest regioisomer, 3-bromo-4-pyridinemethanol (CAS: 146679-66-5), has the opposite substitution pattern [1]. This reversal of functional groups fundamentally alters the electronic character of the pyridine ring, impacting its reactivity in cross-coupling reactions and its steric environment for nucleophilic substitution. The difference is not merely academic; it is a structural requirement defined by specific synthetic targets. For instance, a patent describing the synthesis of spirocyclic O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors explicitly requires the 4-bromo-3-pyridinemethanol scaffold as a key intermediate . Substituting the 3-bromo-4-pyridinemethanol isomer would lead to a different, and likely inactive, final compound due to the alteration in the molecular geometry and electronic distribution of the final drug candidate.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Mass Efficiency Advantage over Hydrobromide Salt

When preparing for scale-up or when mass efficiency is critical, the choice between the hydrochloride (HCl) and hydrobromide (HBr) salts is a key economic and practical consideration. The target hydrochloride salt has a molecular weight of 224.48 g/mol, whereas the analogous hydrobromide salt (CAS: 1135136-66-1) is significantly heavier at 268.93 g/mol . This 44.45 g/mol difference means that for any given molar amount of the pyridine scaffold, a user must weigh out nearly 20% more of the hydrobromide salt. Beyond the simple mass consideration, the hydrobromide salt contains a second bromine atom that is not part of the desired molecular framework. This extra halogen can, in some instances, introduce complications in subsequent metal-catalyzed steps by acting as a competing ligand or a potential source of catalyst poisoning, whereas the chloride counterion from the HCl salt is typically more inert in such contexts. This constitutes a clear, quantifiable advantage in both procurement (cost per mole of active scaffold) and in process design (minimizing extraneous mass input).

Process Chemistry Scale-up Cost-Efficiency

Validated Applications of 4-Bromo-3-pyridinemethanol HCl


Kinase & Bromodomain Inhibitor Scaffolds

The 4-bromo-3-pyridinemethanol core is a recurrent motif in patents for kinase and bromodomain inhibitors, where its precise substitution pattern is essential for target binding. Its use in constructing these pharmacophores is well-documented, as the bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the hydroxymethyl group can be elaborated via Mitsunobu reactions or other transformations to introduce diverse side chains . The hydrochloride salt form is particularly advantageous during the synthesis of water-sensitive or polar intermediates, as its enhanced solubility can facilitate homogeneous reaction conditions and simplify aqueous workups. Researchers developing novel ATP-competitive inhibitors or targeting epigenetic bromodomains can rely on this building block's established utility to expedite the synthesis of focused compound libraries.

Spirocyclic Enzyme Inhibitor Synthesis

As explicitly described in patent literature (WO-2021086966-A1), this compound is a key building block for synthesizing spirocyclic inhibitors of O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase . A typical synthetic sequence involves a Mitsunobu reaction with the hydroxyl group of 4-bromo-3-pyridinemethanol, followed by a palladium-catalyzed cyclization of the resulting aryl iodide intermediate . The use of the hydrochloride salt in the initial step can be beneficial, as the ionic form may help mitigate base-catalyzed decomposition pathways sometimes observed with free pyridinemethanols under Mitsunobu conditions. This application represents a high-value, specific use case where the compound's structure is explicitly defined as a required component, rather than just a potential alternative.

Aqueous-Phase & Biocompatible Chemical Probes

The intrinsic water solubility of the hydrochloride salt makes it a superior choice for chemists aiming to develop chemical probes or tools intended for use in biological buffers or under physiological conditions. While the free base would likely require formulation with DMSO or other organic co-solvents for such applications, the HCl salt can often be dissolved directly in aqueous media . This property is invaluable for high-throughput screening, in vitro pharmacology assays, or for developing click-chemistry reagents where reactions are carried out in water. This reduces the confounding influence of organic solvents on biological systems and ensures that the observed activity is due to the compound itself rather than the vehicle. This directly addresses the limitations of less soluble analogs and streamlines the transition from chemical synthesis to biological evaluation.

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